molecular formula C21H39NO6 B14786061 (2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

(2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

Cat. No.: B14786061
M. Wt: 401.5 g/mol
InChI Key: ZZIKIHCNFWXKDY-GRERDSQWSA-N
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Description

(2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxyl, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used in industrial production would depend on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

(2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes and as a probe for understanding enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved would depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness allows it to participate in a wider range of chemical reactions and to have distinct biological activities.

Properties

Molecular Formula

C21H39NO6

Molecular Weight

401.5 g/mol

IUPAC Name

(2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

InChI

InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/t18?,19?,21-/m0/s1

InChI Key

ZZIKIHCNFWXKDY-GRERDSQWSA-N

Isomeric SMILES

CCCCCCC(=O)CCCCCCC=CCC(C([C@@](CO)(C(=O)O)N)O)O

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O

Origin of Product

United States

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